2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid
CAS No.:
Cat. No.: VC17527494
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFO2 |
|---|---|
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | 2-(2-chloro-5-methylphenyl)-2-fluoroacetic acid |
| Standard InChI | InChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
| Standard InChI Key | NYQXYDYMYSPJEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C(C(=O)O)F |
Introduction
Structural and Molecular Characteristics
2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid (molecular formula: C₉H₈ClFO₂) consists of a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. The acetic acid moiety features a fluorine atom at the α-carbon, adjacent to the carboxylic acid group. The molecular weight of this compound is calculated as 202.61 g/mol, derived from the sum of atomic weights:
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Carbon (12.01 × 9 = 108.09)
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Hydrogen (1.01 × 8 = 8.08)
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Chlorine (35.45 × 1 = 35.45)
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Fluorine (19.00 × 1 = 19.00)
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Oxygen (16.00 × 2 = 32.00).
Table 1: Comparative Molecular Data for Related Compounds
The chlorine and fluorine substituents introduce significant electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. The methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid likely involves multi-step reactions, leveraging methodologies from analogous fluorinated aromatic acids. A plausible route includes:
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Friedel-Crafts Acylation: Introduction of the acetic acid moiety to 2-chloro-5-methylbenzene via reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
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Fluorination: Replacement of the α-hydrogen of the acetic acid group with fluorine using a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride) .
Alternative approaches may involve:
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Nucleophilic Aromatic Substitution: Direct fluorination of a pre-formed chloromethylphenylacetic acid derivative under controlled conditions.
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Coupling Reactions: Palladium-catalyzed cross-coupling to install the chloro and methyl groups on the aromatic ring .
Characterization Techniques
Key analytical methods for confirming structure and purity include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methyl group (δ 2.3–2.5 ppm), and α-fluorine-coupled CH₂ group (δ 4.0–4.5 ppm, split into a doublet due to J₆-F coupling).
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¹³C NMR: Peaks for carboxylic carbon (δ 170–175 ppm), fluorinated carbon (δ 85–95 ppm, split into a doublet), and aromatic carbons .
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Mass Spectrometry (MS): A molecular ion peak at m/z 202.61 (M⁺) and fragment ions corresponding to loss of CO₂ (44 Da) and HCl (36.5 Da) .
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Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1700–1720 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-Cl (550–800 cm⁻¹) .
Chemical Properties and Reactivity
Acidity and Solubility
The α-fluorine atom increases the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) compared to non-fluorinated analogs (pKa ≈ 4.5–5.0) . This enhanced acidity arises from the electron-withdrawing inductive effect of fluorine, stabilizing the deprotonated carboxylate anion. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL).
Reactivity Patterns
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Decarboxylation: Thermal or photolytic decarboxylation may occur at elevated temperatures (>150°C), yielding 2-(2-chloro-5-methylphenyl)-2-fluoroethane .
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Esterification: Reacts with alcohols in the presence of H₂SO₄ or DCC to form fluorinated esters, useful as intermediates in drug synthesis .
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Nucleophilic Substitution: The chlorine atom on the aromatic ring can undergo substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions .
Table 2: Key Reactivity Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | ROH, H₂SO₄, reflux | 2-(2-Cl-5-MePh)-2-F-acetic ester |
| Decarboxylation | Δ, 150°C | 2-(2-Cl-5-MePh)-2-fluoroethane |
| Aromatic Substitution | NaOH, NH₃, Cu catalyst | 2-Amino-5-methylphenyl derivative |
Biological Activity and Pharmaceutical Relevance
Fluorinated carboxylic acids are widely explored in drug design due to their metabolic stability and ability to modulate pharmacokinetics . While direct studies on 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid are scarce, analogs suggest potential applications:
Enzyme Inhibition
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Cyclooxygenase (COX) Inhibition: Structural similarity to flufenamic acid (a COX inhibitor) implies potential anti-inflammatory activity .
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SGLT-2 Inhibition: Chloro-fluoro aromatic acids are intermediates in synthesizing SGLT-2 inhibitors like empagliflozin .
Prodrug Development
The carboxylic acid group can be esterified to create prodrugs with improved bioavailability. For example, ethyl esters of fluorinated acids show enhanced blood-brain barrier penetration .
Agricultural Chemistry
Chloro-fluoro compounds are used in herbicides and pesticides. The methyl group may enhance soil adsorption, reducing environmental runoff.
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